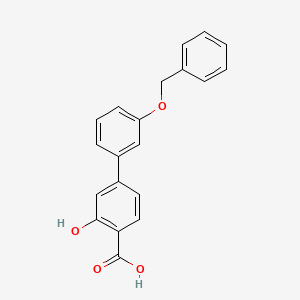

4-(3-Benzyloxyphenyl)-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

2-hydroxy-4-(3-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c21-19-12-16(9-10-18(19)20(22)23)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12,21H,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVSUAHAWRMGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692219 | |

| Record name | 3'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261906-67-5 | |

| Record name | 3'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyloxyphenyl)-2-hydroxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3-benzyloxyphenol.

Bromination: The phenol is brominated to introduce a bromine atom at the para position relative to the hydroxyl group.

Suzuki-Miyaura Coupling: The brominated intermediate undergoes a Suzuki-Miyaura coupling reaction with a boronic acid derivative to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyloxyphenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The benzyloxy group can be reduced to a hydroxyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to 4-(3-Benzyloxyphenyl)-2-hydroxybenzoic acid exhibit significant anti-inflammatory and analgesic effects. These compounds are structurally related to salicylic acid derivatives, which are known for their therapeutic properties.

- Case Study : A study evaluated the efficacy of various salicylic acid derivatives in reducing inflammation in animal models. The results demonstrated that derivatives with a benzyloxy group exhibited enhanced anti-inflammatory activity compared to their non-substituted counterparts .

Material Science

Use in Polymer Chemistry

this compound has been explored as a potential monomer for the synthesis of novel polymers. Its unique chemical structure allows for the incorporation of functional groups that can enhance the properties of the resulting materials.

- Application Example : The compound has been used to synthesize polyesters through polycondensation reactions. These polyesters showed improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Analytical Chemistry

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

The compound serves as an effective matrix in MALDI mass spectrometry due to its ability to absorb laser energy and facilitate the ionization of analytes.

- Performance Data : In experiments, this compound demonstrated superior ionization efficiency for biomolecules compared to traditional matrices, leading to enhanced sensitivity and resolution in mass spectrometric analyses .

Agricultural Applications

Plant Growth Regulator

Research has also indicated that derivatives of this compound can function as plant growth regulators, promoting stem elongation and leaf expansion.

- Experimental Findings : In controlled studies, application of the compound resulted in increased growth rates of specific plant species, suggesting its potential utility in agricultural practices .

Summary Table of Applications

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agent | Enhanced efficacy in reducing inflammation |

| Material Science | Monomer for polymer synthesis | Improved thermal stability and mechanical properties |

| Analytical Chemistry | MALDI mass spectrometry matrix | Superior ionization efficiency |

| Agricultural Applications | Plant growth regulator | Increased growth rates observed |

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

Comparison with Similar Compounds

Example Compounds :

- 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides () Structural Differences: These compounds replace the benzyloxyphenyl group with a carbamate-linked benzyloxycarbonylamino moiety. Properties and Bioactivity:

- Carbamates are designed to modulate ADME properties, improving metabolic stability and bioavailability compared to free amines .

- The carbamate group enhances lipophilicity (logD ~2.5–3.0), favoring blood-brain barrier penetration, unlike the target compound’s benzyloxyphenyl group, which may exhibit higher logD due to aromatic bulk .

Halogenated Derivatives

Example Compounds :

- 4-(3,5-Dichloro-2-hydroxybenzylamino)-2-hydroxybenzoic acid () Structural Differences: Halogen atoms (Cl, Br) at specific positions introduce electron-withdrawing effects and steric hindrance. Properties and Bioactivity:

- Chlorine substituents enhance binding to enzymatic targets (e.g., nNOS-PSD95 interruption) via hydrophobic and electronic interactions .

- Synthesis involves condensation of halogenated salicylaldehydes with 4-aminosalicylic acid, followed by sodium borohydride reduction—a method adaptable to the target compound .

- Halogenated analogs exhibit improved metabolic stability but reduced aqueous solubility compared to non-halogenated derivatives .

Sulfonamide Derivatives

Example Compounds :

- 4-(p-Aminobenzenesulfonamido)-2-hydroxybenzoic acid () Structural Differences: Sulfonamide groups replace the benzyloxyphenyl moiety, introducing hydrogen-bonding capability. Properties and Bioactivity:

- Sulfonamides exhibit antitubercular activity (MIC ~1–5 µg/mL) due to interactions with bacterial enzymes .

- The sulfonamide group lowers logD (logD ~1.2–1.8) compared to the target compound, favoring solubility but limiting membrane permeability .

- pKa values for sulfonamide derivatives range from 2.7–3.0, influenced by the acidic sulfonamide and carboxylic acid groups .

Sodium Salt Derivatives

Example Compound :

- 4-(3-Cyanoindol-1-yl)-2-hydroxybenzoic acid sodium salt () Structural Differences: Sodium salt formation neutralizes the carboxylic acid group. Properties:

- Sodium salts significantly enhance aqueous solubility (>10 mg/mL) compared to free acids, crucial for pharmaceutical formulations .

- The target compound’s free acid form may require salt formation for optimal bioavailability, similar to this derivative.

Cyano-Substituted Derivatives

Example Compounds :

- 4-(3-Cyanophenyl)-2-hydroxybenzoic acid () Structural Differences: A cyano group introduces strong electron-withdrawing effects. Properties:

- The cyano group increases metabolic stability but may reduce permeability due to polarity (logD ~1.5–2.0) .

- Compared to the benzyloxy group, cyano substituents offer distinct electronic profiles for target engagement.

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Substituent | Molecular Formula | Molecular Weight | logD (Predicted) | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | 3-Benzyloxyphenyl | C₂₀H₁₆O₄ | 328.34 | ~3.5 | -OH, -COOH, Benzyloxy |

| 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amide | Benzyloxycarbonylamino | C₁₅H₁₄N₂O₅ | 302.28 | 2.8 | -OH, -COOH, Carbamate |

| 4-(3,5-Dichloro-2-hydroxybenzylamino)-2-hydroxybenzoic acid | 3,5-Dichloro-2-hydroxybenzyl | C₁₄H₁₁Cl₂NO₄ | 344.15 | 3.2 | -OH, -COOH, Cl |

| 4-(p-Aminobenzenesulfonamido)-2-hydroxybenzoic acid | p-Aminophenylsulfonamido | C₁₃H₁₂N₂O₅S | 308.31 | 1.5 | -OH, -COOH, Sulfonamide |

Biological Activity

4-(3-Benzyloxyphenyl)-2-hydroxybenzoic acid, a derivative of hydroxybenzoic acid, has garnered attention due to its potential biological activities. This compound is structurally characterized by a hydroxyl group and a benzyloxy substituent, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group (-OH) and a benzyloxy group (-O-Ph) attached to the aromatic ring, which are essential for its biological interactions.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented, and this compound is no exception. Studies have shown that similar compounds exhibit significant free radical scavenging activity, which is vital for protecting cells from oxidative stress.

- Mechanism : The antioxidant activity is attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Research Findings : In vitro assays demonstrate that derivatives of hydroxybenzoic acids can protect cell lines against oxidative damage induced by reactive oxygen species (ROS) .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies.

- Spectrum of Activity : Research indicates that this compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings .

- Case Study : A study involving the application of this compound in food preservation demonstrated its efficacy in inhibiting microbial growth, suggesting potential applications in food safety .

Cytotoxicity and Cell Viability

Evaluating the cytotoxic effects of this compound is essential for understanding its safety profile.

- Cell Lines Used : Various cancer cell lines, including HepG2 (liver cancer) and CAL 27 (oral squamous cell carcinoma), have been utilized to assess the cytotoxic effects of this compound.

- Findings : The MTT assay results indicated that at certain concentrations, the compound significantly reduced cell viability, suggesting a dose-dependent cytotoxic effect .

Comparative Analysis of Biological Activities

Q & A

Q. How can researchers design derivatives of this compound to enhance its bioavailability while retaining bioactivity?

- Methodological Answer : Introduce ionizable groups (e.g., methyl esters as prodrugs) to improve solubility. Substituent modifications (e.g., fluoro or trifluoromethyl groups) balance lipophilicity and metabolic stability. Structure-Activity Relationship (SAR) studies guide prioritization of derivatives, validated via in vitro ADME assays (e.g., microsomal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.